
Tenofovir Disoproxil-d6 Fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tenofovir Disoproxil-d6 Fumarate, also known as this compound, is a useful research compound. Its molecular formula is C₁₉H₂₄D₆N₅O₁₀P·C₄H₄O₄ and its molecular weight is 525.4811607. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Therapy for HIV
Tenofovir Disoproxil Fumarate is primarily utilized in the management of Human Immunodeficiency Virus (HIV) infections. It is often included as part of combination antiretroviral therapy (ART). The efficacy of Tenofovir Disoproxil Fumarate in reducing viral load in HIV-infected individuals has been well-documented.
- Mechanism of Action : Tenofovir Disoproxil Fumarate acts by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of the virus. This inhibition leads to a decrease in viral replication and an increase in CD4 cell counts, thereby improving immune function .
- Clinical Studies : A study involving treatment-naïve patients demonstrated that Tenofovir Disoproxil Fumarate, when administered at a dose of 300 mg once daily, effectively reduced viral loads to undetectable levels. The treatment was well-tolerated with minimal side effects compared to other regimens .
Treatment of Chronic Hepatitis B
In addition to its role in HIV therapy, Tenofovir Disoproxil Fumarate is also indicated for the treatment of chronic hepatitis B infection.
- Efficacy : Research indicates that Tenofovir Disoproxil Fumarate significantly reduces hepatitis B virus (HBV) DNA levels and improves liver function tests in patients with chronic HBV infection. A multicenter study found that long-term use led to sustained virologic response rates comparable to those achieved with combination therapies .
- Resistance Management : Tenofovir Disoproxil Fumarate has shown effectiveness even in patients with multidrug-resistant HBV strains, making it a valuable option for rescue therapy .
Pre-exposure Prophylaxis (PrEP)
Tenofovir Disoproxil Fumarate is also utilized as a pre-exposure prophylaxis to prevent HIV infection in high-risk populations.
- Clinical Implementation : Studies have demonstrated that when taken consistently, Tenofovir Disoproxil Fumarate can reduce the risk of acquiring HIV by up to 99% among those at high risk .
- Population Studies : A pooled analysis showed significant reductions in HIV incidence among cisgender women using Tenofovir Disoproxil Fumarate as part of their daily regimen .
Impact on Bone Density and Renal Function
While effective, the use of Tenofovir Disoproxil Fumarate has been associated with certain adverse effects, particularly concerning bone mineral density and renal function.
- Bone Health : Studies indicate that patients on Tenofovir Disoproxil Fumarate may experience a modest decrease in bone mineral density (BMD). However, this effect appears to stabilize over time .
- Renal Toxicity : There are reports linking Tenofovir Disoproxil Fumarate with renal proximal tubulopathy and Fanconi syndrome. Monitoring renal function is crucial during therapy, especially in patients with pre-existing renal conditions or those on concomitant nephrotoxic medications .
Table 1: Efficacy of Tenofovir Disoproxil Fumarate in HIV Treatment
Study Type | Population Size | Viral Load Reduction | Duration |
---|---|---|---|
Treatment-naïve | 300 mg daily | Significant | 96 weeks |
Multidrug-resistant | 423 patients | Comparable efficacy | 240 weeks |
Table 2: Safety Profile of Tenofovir Disoproxil Fumarate
Adverse Effect | Incidence Rate | Comments |
---|---|---|
Renal impairment | Low | Requires monitoring |
Bone density loss | Moderate | Stabilizes over time |
Gastrointestinal issues | Rare | Generally well tolerated |
Propiedades
Fórmula molecular |
C₁₉H₂₄D₆N₅O₁₀P·C₄H₄O₄ |
---|---|
Peso molecular |
525.4811607 |
Sinónimos |
5-[[-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid-d6 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate; GS 4331-05-d6; PMPA Prodrug-d6; Tenofovir DF-d6; Virea-d6; Viread-d6; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.